2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of an amide bond between 3-phenylpropanoic acid and aniline derivatives. This is followed by a coupling reaction with benzoic acid derivatives under specific conditions such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or aniline moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted amides or anilines .
Scientific Research Applications
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity.
Biological Activity
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid, also known by its CAS Number 940459-88-1, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interactions within biological systems, leading to various pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C23H20N2O4, with a molecular weight of approximately 388.43 g/mol. The structure includes a benzoic acid moiety linked to an aniline derivative, which is further substituted with a phenylpropanoyl group. This structural complexity may contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C23H20N2O4 |
Molecular Weight | 388.43 g/mol |
CAS Number | 940459-88-1 |
Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that benzoic acid derivatives, including this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have highlighted the antimicrobial potential of benzoic acid derivatives against bacteria and fungi. For instance, compounds similar in structure have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been explored, particularly in cancer research. Similar benzoic acid derivatives have demonstrated cytotoxic effects on cancer cell lines .
- Proteostasis Modulation : Recent studies suggest that benzoic acid derivatives can enhance the activity of proteostasis networks, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This modulation is crucial for maintaining cellular homeostasis and could have implications in aging and neurodegenerative diseases .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds with similar structural features to this compound exhibited significant antibacterial activity. For example, derivatives showed comparable effectiveness to conventional antibiotics against Gram-positive bacteria .
Antiproliferative Studies
In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells. For instance, one study reported that a closely related compound activated caspase pathways, leading to increased cell death in cancerous cell lines .
Proteostasis Network Modulation
The compound's influence on proteostasis was investigated through in silico studies and cell-based assays. Results indicated that it could act as a modulator of the proteasome and lysosomal pathways, enhancing protein degradation mechanisms essential for cellular health .
Properties
IUPAC Name |
2-[[3-(3-phenylpropanoylamino)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUZXHMPXKIQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.